4-Bromo-1H-pyrrole-3-carboxylic acid
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Overview
Description
4-Bromo-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4BrNO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives, which include 4-bromo-1h-pyrrole-3-carboxylic acid, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as electrophilic substitution . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrrole derivatives, it’s plausible that this compound could influence multiple pathways .
Pharmacokinetics
The compound’s solubility and lipophilicity, which are key determinants of bioavailability, could potentially be influenced by its pyrrole core and the presence of the bromine atom .
Result of Action
One study suggests that a compound with a similar structure exhibited antitubercular activity , indicating that this compound could potentially have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives, to which this compound belongs, play a significant role in cell biology . They are involved in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure and properties of the pyrrole derivative .
Cellular Effects
It is known that pyrrole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrrole-3-carboxylic acid typically involves the bromination of pyrrole derivatives. One common method is the bromination of 1H-pyrrole-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, such as carboxylates or other oxidized forms.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Various substituted pyrrole derivatives.
Oxidation Products: Carboxylates or other oxidized pyrrole derivatives.
Reduction Products: Alcohols or aldehydes derived from the pyrrole ring.
Scientific Research Applications
4-Bromo-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Bromo-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
4-Bromo-1H-pyrrole-3-carboxamide: An amide derivative with different chemical properties.
4-Bromo-1H-pyrazole-3-carboxylic acid: A related heterocyclic compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness: 4-Bromo-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both a bromine atom and a carboxylic acid group provides a versatile platform for further chemical modifications and functionalization.
Properties
IUPAC Name |
4-bromo-1H-pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-4-2-7-1-3(4)5(8)9/h1-2,7H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYRYGLBZIGMFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935342-06-5 |
Source
|
Record name | 4-bromo-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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